molecular formula C20H30N2O5S B2698470 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide CAS No. 1207041-87-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide

Cat. No.: B2698470
CAS No.: 1207041-87-9
M. Wt: 410.53
InChI Key: TVAQNVKSSGHIIU-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core. Key structural features include:

  • Furan ring: Substituted with a methyl group at position 5 and a sulfonyl group at position 4.
  • Sulfonyl group: Linked to a 2,6-dimethylmorpholino moiety, introducing a saturated six-membered ring with nitrogen and oxygen atoms.
  • N-alkyl chain: A 2-(cyclohex-1-en-1-yl)ethyl group attached to the carboxamide nitrogen, providing a cycloalkene-derived hydrophobic segment.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-14-12-22(13-15(2)26-14)28(24,25)19-11-18(27-16(19)3)20(23)21-10-9-17-7-5-4-6-8-17/h7,11,14-15H,4-6,8-10,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAQNVKSSGHIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NCCC3=CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Target Compound

  • Core : Furan-2-carboxamide.
  • Key substituents: 4-((2,6-Dimethylmorpholino)sulfonyl). 5-Methylfuran. N-(2-(cyclohex-1-en-1-yl)ethyl).

Comparative Compounds

A. Pyrido-Pyrimidinone Derivatives ()
  • Core : 4H-pyrido[1,2-a]pyrimidin-4-one.
  • Substituents: 2-(3,4-Dimethoxyphenyl) at position 2. Cyclohex-1-en-1-yl with amino groups (methylamino, dimethylamino, ethyl(methyl)amino) at position 5.
  • Structural contrast: Larger heterocyclic core (pyrido-pyrimidinone vs. furan). Amino-substituted cyclohexene vs. ethylcyclohexene in the target compound. Dimethoxyphenyl vs. morpholino-sulfonyl groups.
B. Phenoxy and Thiazolidine Derivatives ()
  • Core : Bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane).
  • Substituents: 2,6-Dimethylphenoxy acetamido or carboxy-thiazolidine groups.
  • Key differences: Phenoxy ethers vs. morpholino sulfonamide in the target. Thiazolidine rings introduce sulfur and carboxylic acid moieties, absent in the target.

Substituent Analysis

Table 1: Substituent Impact on Physicochemical and Pharmacological Properties

Compound Class Key Substituent Potential Impact Reference
Target Compound 2,6-Dimethylmorpholino sulfonyl Enhances solubility (sulfonyl) and conformational rigidity (morpholino).
Pyrido-Pyrimidinones () 4-(Amino)cyclohex-1-en-1-yl Increased basicity and hydrogen-bonding potential via amino groups.
Thiazolidine Derivatives 2,6-Dimethylphenoxy Higher lipophilicity (phenoxy) vs. polar sulfonyl in the target.

Pharmacological Implications (Hypothetical)

  • Target Compound: The 2,6-dimethylmorpholino sulfonyl group may improve metabolic stability compared to ether-linked phenoxy groups ().
  • Pyrido-Pyrimidinones: Amino-substituted cyclohexene rings could enhance target engagement in kinase inhibition (inferred from structural analogs in ).
  • Thiazolidine Derivatives: Carboxylic acid groups () may facilitate ionic interactions in binding pockets, unlike the target’s neutral morpholino sulfonamide.

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